5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
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Overview
Description
5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a trimethoxyphenyl group, and a benzothiazepinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazepinone core, followed by the introduction of the trimethoxyphenyl group and the pyrrolidine moiety. Key steps may include:
Cyclization reactions: to form the benzothiazepinone ring.
Nucleophilic substitution: to attach the trimethoxyphenyl group.
Amide formation: to incorporate the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting neurological disorders or cancer.
Biology: Studying its interactions with biological macromolecules.
Industry: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Compounds with similar core structures but different substituents.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Trimethoxyphenyl compounds: Molecules containing the trimethoxyphenyl group.
Uniqueness
5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N2O5S |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C24H28N2O5S/c1-29-18-12-16(13-19(30-2)24(18)31-3)21-14-22(27)26(15-23(28)25-10-6-7-11-25)17-8-4-5-9-20(17)32-21/h4-5,8-9,12-13,21H,6-7,10-11,14-15H2,1-3H3 |
InChI Key |
VBQSPMHQQHOYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)N4CCCC4 |
Origin of Product |
United States |
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